molecular formula C23H27ClN2O5 B12491491 Ethyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12491491
M. Wt: 446.9 g/mol
InChI Key: VVUMMNDLVRROSA-UHFFFAOYSA-N
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Description

ETHYL 5-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorinated phenoxy group, an acetamido group, and a morpholine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps. One common method includes the following steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This is achieved through the chlorination of 3,5-dimethylphenol.

    Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions.

    Amidation: The phenoxyacetic acid derivative is then reacted with ethyl 2-amino-5-morpholin-4-ylbenzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives

Properties

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

IUPAC Name

ethyl 5-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H27ClN2O5/c1-4-30-23(28)19-13-17(5-6-20(19)26-7-9-29-10-8-26)25-21(27)14-31-18-11-15(2)22(24)16(3)12-18/h5-6,11-13H,4,7-10,14H2,1-3H3,(H,25,27)

InChI Key

VVUMMNDLVRROSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)N3CCOCC3

Origin of Product

United States

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